n-(3-Chloropropyl)methanesulfonamide
Overview
Description
N-(3-Chloropropyl)methanesulfonamide: is an organic compound with the molecular formula C₄H₁₀ClNO₂S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 3-chloropropyl chain.
Mechanism of Action
Sulfonamides are a major class of chemotherapeutic agents used for the systemic treatment of bacterial infection in humans . The antibacterial activity of sulfonamides is due to their ability to inhibit folic acid synthesis, which is crucial for bacterial growth and reproduction .
The sulfonamide group contributes to the fastness for acid wool dyes, which led to the synthesis of a group of azo dyes containing a sulfonamide group . The lack of correlation between in vitro and in vivo antibacterial tests prompted researchers to resort to in vivo testing .
Sulfonamides exert a bacteriostatic effect in vitro on susceptible organisms . They are designed with a view to enlarging the antimicrobial spectrum, improving the therapeutic index, increasing permeability and distribution in the body fluids and tissues, increasing half-life to reduce the frequency of administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloropropyl)methanesulfonamide typically involves the reaction of methanesulfonamide with 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Methanesulfonamide+3-Chloropropylamine→this compound
The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to enhance the reaction rate. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: N-(3-Chloropropyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methanesulfonamide group can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water, and may require the use of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used. The reactions are usually conducted in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: New sulfonamide derivatives with different functional groups.
Oxidation Reactions: Sulfonic acid derivatives.
Reduction Reactions: Corresponding amines or other reduced products.
Scientific Research Applications
N-(3-Chloropropyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including polymers and specialty chemicals.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives and their interactions with various biological targets.
Comparison with Similar Compounds
N-(2-Chloroethyl)methanesulfonamide: Similar structure but with a 2-chloroethyl group instead of a 3-chloropropyl group.
N-(3-Bromopropyl)methanesulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-(3-Chloropropyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of methanesulfonamide.
Uniqueness: N-(3-Chloropropyl)methanesulfonamide is unique due to its specific combination of a 3-chloropropyl group and a methanesulfonamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
N-(3-chloropropyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-9(7,8)6-4-2-3-5/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVVSDAEOBPQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282524 | |
Record name | n-(3-chloropropyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57590-72-4 | |
Record name | NSC26357 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3-chloropropyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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